6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
The synthesis of 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Medicine: It has potential as an antitumor agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2,7-Disubstituted pyrazolo[1,5-a]pyrimidines: These compounds have similar structural properties but differ in their substituents, leading to variations in their chemical and biological activities.
Fluorophores based on pyrazolo[1,5-a]pyrimidines: These compounds are designed for optical applications and have tunable photophysical properties.
Properties
Molecular Formula |
C9H10BrN3 |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-2-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H10BrN3/c1-2-3-8-4-9-11-5-7(10)6-13(9)12-8/h4-6H,2-3H2,1H3 |
InChI Key |
XCNLINRTWAPHAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C=C(C=NC2=C1)Br |
Origin of Product |
United States |
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